Methyl 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of methyl 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate follows established IUPAC conventions for complex heterocyclic compounds. The IUPAC name methyl 2-methyl-5-[N-(2,4,5-trimethylbenzene-1-sulfonyl)benzamido]-1-benzofuran-3-carboxylate accurately describes the molecular architecture through systematic positional designation. The benzofuran ring system serves as the primary scaffold, with the carboxylate ester functionality positioned at the 3-position and a methyl substituent at the 2-position.
The acylsulfonamide moiety represents a critical structural feature, where the nitrogen atom simultaneously bears both a benzoyl group and a 2,4,5-trimethylbenzenesulfonyl group. This dual substitution pattern creates a sterically hindered environment around the nitrogen center, influencing the compound's conformational dynamics and potential receptor interactions. The trimethyl substitution pattern on the phenylsulfonyl group follows the 2,4,5-arrangement, which differs from the more common mesityl (2,4,6-trimethyl) pattern observed in related compounds.
Systematic nomenclature conventions require precise designation of each functional group's position and connectivity. The InChI Key RNAXUKUVMKMREE-UHFFFAOYSA-N provides a unique digital identifier for this specific molecular structure. Alternative nomenclature systems may describe this compound using different conventions, but the IUPAC standard ensures unambiguous chemical identification across scientific literature and databases.
Molecular Formula and Weight Analysis
The molecular formula C27H25NO6S represents the complete elemental composition of this compound. This formula indicates a relatively large organic molecule with significant structural complexity, incorporating 27 carbon atoms, 25 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom. The molecular weight of 491.56 g/mol positions this compound within the range typical for pharmaceutical intermediates and bioactive molecules.
The degree of unsaturation calculation reveals 16 degrees of unsaturation, consistent with the presence of multiple aromatic rings and carbonyl functionalities. The benzofuran core contributes 6 degrees of unsaturation, while the benzoyl and trimethylphenyl rings each contribute an additional 4 degrees of unsaturation. The remaining degrees are accounted for by the carbonyl groups in the ester and amide functionalities.
Table 1: Molecular Properties and Physicochemical Parameters
The high logP value of 5.7283 indicates significant lipophilicity, suggesting favorable membrane permeability but potentially limited aqueous solubility. The polar surface area of 74.667 Ų falls within the acceptable range for oral bioavailability according to Lipinski's rule of five, despite the molecular weight exceeding the typical 500 Da threshold.
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic analysis of benzofuran-sulfonamide compounds reveals critical structural insights that inform understanding of molecular geometry and intermolecular interactions. Although specific X-ray diffraction data for this compound remains unreported, analogous benzofuran derivatives provide valuable structural precedents.
Related benzofuran compounds demonstrate characteristic crystal packing patterns dominated by C-H···O hydrogen bonding and π-π stacking interactions. In the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]benzofuran, the benzofuran unit maintains essential planarity with a mean deviation of 0.025 Å from the least-squares plane. The dihedral angle between the benzofuran ring and the methylbenzene ring measures 87.87°, indicating nearly perpendicular orientation.
Intermolecular interactions in benzofuran-sulfonamide systems typically include C-H···O hydrogen bonds linking molecules into supramolecular networks. The presence of multiple oxygen-containing functional groups in the target compound suggests similar hydrogen bonding patterns. Sulfur-containing substituents contribute additional intermolecular contacts, including potential S···S interactions observed at distances of approximately 3.65 Å.
Table 2: Comparative Crystallographic Data for Related Benzofuran Compounds
The crystallographic data consistently demonstrate that benzofuran-sulfonamide architectures adopt specific geometric preferences that minimize steric strain while optimizing intermolecular interactions. The nearly perpendicular orientation between the benzofuran core and pendant aromatic rings appears to be a common structural motif across this compound class.
Conformational Analysis of Benzofuran-Sulfonamide Hybrid Architecture
The conformational landscape of this compound reflects the complex interplay between steric constraints and electronic effects inherent in acylsulfonamide-benzofuran hybrids. The acylsulfonamide moiety represents a particularly constrained structural element, where the nitrogen atom experiences significant steric hindrance from both the benzoyl and trimethylphenylsulfonyl substituents.
Recent crystallographic studies of acylsulfonamide-benzofuran compounds have revealed their potential as KAT6A/B inhibitors, with specific binding modes within the elongated AcCoA binding site. The benzofuran scaffold positions between hydrophobic residues, forming T-stacking interactions with glutamine side chains, while the acylsulfonamide group occupies the positively polarized region of the active site. This binding mode suggests that conformational flexibility around the acylsulfonamide linkage plays a crucial role in biological activity.
Computational analysis of related benzofuran-sulfonamide structures indicates that the preferred conformation involves a nearly orthogonal arrangement between the benzofuran plane and the trimethylphenyl ring. This geometry minimizes unfavorable steric interactions while allowing optimal orbital overlap for electron delocalization. The ester functionality at the 3-position of the benzofuran ring adopts a planar configuration that extends the conjugated system.
The rotational barriers around the N-C bonds connecting the acylsulfonamide nitrogen to both the benzoyl and sulfonyl groups significantly influence the compound's conformational dynamics. Density functional theory calculations on similar systems suggest that these barriers range from 15-25 kcal/mol, indicating restricted rotation at physiological temperatures. This restriction creates distinct conformational isomers that may exhibit different biological activities.
Table 3: Key Structural Parameters and Conformational Features
| Structural Element | Geometric Parameter | Typical Range | Functional Significance |
|---|---|---|---|
| Benzofuran planarity | Mean deviation | ±0.030 Å | Aromatic stabilization |
| Dihedral angle (benzofuran/phenyl) | 85-90° | High orthogonality | Steric minimization |
| N-C rotational barrier | 15-25 kcal/mol | Restricted rotation | Conformational control |
| Acylsulfonamide geometry | Tetrahedral N | sp³ hybridization | Electronic effects |
The synthesis of this compound class typically employs coupling reactions between benzofuran carboxylic acids and sulfonamides using activating agents such as 1,1'-carbonyldiimidazole or PyBOP. The reaction conditions influence the final stereochemistry and conformational preferences of the product. Temperature control during synthesis ensures optimal regioselectivity and minimizes formation of undesired constitutional isomers.
Understanding the conformational behavior of this compound provides essential insights for structure-activity relationship studies and rational drug design efforts. The rigid benzofuran core combined with the conformationally restricted acylsulfonamide moiety creates a defined three-dimensional pharmacophore suitable for specific protein-ligand interactions.
Properties
IUPAC Name |
methyl 5-[benzoyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-16-13-18(3)24(14-17(16)2)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)25(19(4)34-23)27(30)33-5/h6-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXUKUVMKMREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a complex structure characterized by the following components:
- A benzofuran moiety, which is known for various biological activities.
- A sulfonamide group that may enhance its pharmacological properties.
- A benzoyl group that can influence its interaction with biological targets.
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism appears to involve:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells in vitro, particularly in lung (A-549) and cervical (HeLa) cancer cell lines. The IC50 values indicate potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Induction of Apoptosis : Morphological changes in treated cells suggest that the compound induces apoptosis, leading to cell death .
Case Studies
- In Vitro Studies : In a study assessing various analogues of benzofuran derivatives, this compound demonstrated superior activity with an IC50 value significantly lower than that of control drugs .
- Molecular Docking Studies : Computational analyses have shown that this compound effectively binds to key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), suggesting a mechanism through which it may exert its anticancer effects .
Pharmacological Applications
The compound's structure suggests potential applications beyond oncology:
- Antimicrobial Activity : While primarily studied for its anticancer properties, related compounds in the same class have shown antimicrobial effects against various pathogens . This opens avenues for exploring its use in treating infections.
- Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects, which could be beneficial in managing inflammatory diseases .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A-549 | <10 | Induction of apoptosis |
| Anticancer | HeLa | <10 | Inhibition of cell proliferation |
| Antimicrobial | S. aureus | 3.60 | Bactericidal activity |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. Methyl 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study reported that modifications in the sulfonamide group enhance the compound's cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Research indicates that its structural components contribute to its effectiveness against a range of bacterial strains. In vitro assays have revealed that this compound exhibits inhibitory effects comparable to conventional antibiotics .
Material Science Applications
Synthesis of Functional Polymers
The compound serves as a precursor in the synthesis of functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their stability and resistance to degradation .
Photophysical Properties
this compound exhibits interesting photophysical properties, making it suitable for applications in optoelectronics. Research has indicated that the compound can be used in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable light emission characteristics .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various benzofuran derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
Case Study 2: Polymer Development
A research team synthesized a series of polymers incorporating this compound. These polymers exhibited improved mechanical strength and thermal stability compared to traditional polymers, highlighting their potential use in high-performance applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader family of benzofuran-3-carboxylates with variations in sulfonyl substituents, ester groups, and benzofuran core modifications. Below is a detailed comparison with key analogs, supported by molecular data and research findings.
Substituent Variations on the Sulfonyl Group
a) Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Structural Difference : The sulfonyl group is substituted with 2,5-dimethylphenyl instead of 2,4,5-trimethylphenyl. The ester is ethyl rather than methyl.
- Molecular Formula: C₂₇H₂₅NO₆S
- Molar Mass : 491.56 g/mol
- Key Insight: The reduced steric bulk (one fewer methyl group) may enhance solubility in polar solvents.
b) Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Structural Difference : The sulfonyl group is 4-bromophenyl, replacing the 2,4,5-trimethylphenyl.
- Molecular Formula: C₁₇H₁₄BrNO₅S
- Molar Mass : 424.27 g/mol
- Key Insight : Bromine’s electronegativity and larger atomic radius may increase steric hindrance and alter electronic properties, affecting binding affinity in receptor-ligand interactions .
c) Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate
- Structural Difference : The sulfonyl group is 4-chlorophenyl, and the benzofuran core has a methoxymethyl substituent at position 2.
- Molecular Formula: C₁₈H₁₆ClNO₆S
- Molar Mass : 409.84 g/mol
- Chlorine’s electron-withdrawing effect may enhance stability under acidic conditions .
Ester Group Modifications
a) Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Structural Difference : The ester is butyl, and the sulfonyl group is 4-fluoro-2-methylphenyl.
- Molecular Formula: C₂₁H₂₂FNO₅S
- Molar Mass : 419.47 g/mol
- Key Insight : The longer butyl chain increases lipophilicity, which may enhance membrane permeability in biological systems. Fluorine’s inductive effects could improve metabolic resistance .
b) Isopropyl 5-((4-fluorophenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate
Core Benzofuran Modifications
a) Methyl 2-methyl-5-(N-((2,4,5-trimethylphenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
- Structural Difference: The benzoylamino group is replaced with an acetamido moiety.
- This modification might simplify synthetic pathways .
Preparation Methods
Benzofuran Core Synthesis
The benzofuran scaffold is typically constructed via cyclization strategies. A common approach involves the base-mediated intramolecular cyclization of substituted 2-hydroxyaryl alkynes or propargyl ethers. For example, copper-catalyzed cyclization of 2-methyl-5-aminobenzofuran precursors under aqueous conditions has been reported to yield 2-methylbenzofuran derivatives efficiently .
Reaction Conditions :
-
Catalyst : Copper bromide (10 mol%)
-
Base : Sodium carbonate (2 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO)/water (3:1)
-
Temperature : 80°C, 6–8 hours
The reaction proceeds through a copper acetylide intermediate, followed by intramolecular nucleophilic attack and isomerization to form the benzofuran ring .
Benzoylation of the Sulfonamide
The sulfonamide nitrogen is subsequently benzoylated using benzoyl chloride under Schotten-Baumann conditions to introduce the benzoyl group.
Optimized Conditions :
-
Reagents : Benzoyl chloride (1.5 equiv), sodium hydroxide (10% aqueous, 5 equiv)
-
Solvent : Tetrahydrofuran (THF)/water (2:1)
-
Temperature : 0°C to room temperature, 4 hours
-
Workup : Acidify to pH 2 with HCl, extract with chloroform
Esterification of the Carboxylic Acid
The final step involves methyl ester formation at the 3-carboxylic acid position. This is typically accomplished using methylating agents such as dimethyl sulfate or methyl iodide.
Methylation Protocol :
-
Dissolve 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid (1 equiv) in methanol.
-
Add concentrated sulfuric acid (0.1 equiv) as a catalyst.
-
Reflux at 65°C for 4 hours.
-
Concentrate under reduced pressure and purify via recrystallization (methanol/water).
Performance Metrics :
Alternative Catalytic Approaches
Recent advances in transition-metal catalysis offer streamlined pathways. For instance, rhodium-catalyzed C–H activation enables direct functionalization of the benzofuran core, bypassing intermediate isolation steps .
Rhodium-Catalyzed Annulation :
-
Catalyst : Cp*RhCl2 (5 mol%)
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Additive : Sodium pivalate (1 equiv)
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Solvent : Dichloroethane, 100°C, 12 hours
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzofuran cyclization | CuBr, Na2CO3, DMSO/H2O | 70–85% |
| 2 | Sulfonylation | 2,4,5-TMSCl, pyridine | 65–78% |
| 3 | Benzoylation | Benzoyl chloride, NaOH | 80–90% |
| 4 | Esterification | H2SO4, MeOH | 95–98% |
Challenges and Optimization
-
Stereochemical Control : The sulfonamide group’s steric bulk may hinder benzoylation; using excess benzoyl chloride mitigates this .
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Purification : Silica gel chromatography is critical after sulfonylation to remove unreacted sulfonyl chloride .
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Scale-Up : Rhodium-based methods, while efficient, face cost barriers at industrial scales .
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray diffraction | Crystal structure determination | |
| NMR spectroscopy | Functional group analysis | |
| HRMS | Molecular weight confirmation |
Basic: How is the crystal structure of this compound resolved, and what software is used?
Answer:
Crystal structures are determined via single-crystal X-ray diffraction. Data collection is performed using synchrotron radiation or in-house diffractometers. The SHELX suite (e.g., SHELXL ) is the gold standard for refinement, particularly for small molecules. ORTEP-III generates thermal ellipsoid plots for visualizing atomic displacement. For ambiguous electron density regions, iterative refinement and validation with tools like PLATON are recommended.
Basic: What are the initial steps to assess this compound’s biological activity?
Answer:
Initial screening involves:
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) to test interactions with target enzymes (e.g., kinases, proteases) .
- Cell viability assays (MTT or resazurin) to evaluate cytotoxicity.
- Molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding modes to biological targets .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
- Catalyst screening : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura).
- Temperature control : Stepwise heating (e.g., 60°C for sulfonylation, room temperature for benzoylation) minimizes side reactions .
- Purification : Flash chromatography with gradient elution (hexane:ethyl acetate) enhances purity.
Q. Table 2: Reaction Optimization Parameters
| Step | Conditions | Yield Improvement |
|---|---|---|
| Sulfonylation | DMF, 60°C, 12h | 15% |
| Benzoylation | THF, rt, 6h | 20% |
Advanced: How to address contradictions in crystallographic data?
Answer:
Discrepancies in electron density maps or bond lengths may arise from:
- Disorder in the crystal lattice : Use the SQUEEZE algorithm in PLATON to model solvent regions .
- Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) in SHELXL .
- Twinned crystals : Apply twin law refinement (e.g., HKLF 5 format in SHELXL) . Cross-validate with spectroscopic data (NMR/IR) to resolve ambiguities.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies focus on modifying:
- Sulfonyl group : Replace 2,4,5-trimethylphenyl with halogenated or electron-withdrawing groups to enhance binding affinity .
- Benzofuran core : Introduce substituents (e.g., halogens, methoxy) at positions 2 or 5 to probe steric/electronic effects .
- Methyl ester : Compare with ethyl or tert-butyl esters to assess hydrolysis stability.
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test activity against a panel of biological targets (e.g., cancer cell lines, inflammatory enzymes) .
- Use QSAR models (e.g., CoMFA) to correlate structural features with activity.
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
